

An In-Depth Technical Guide to 2-Hydroxy-2-phenylacetamide (Mandelamide)

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Compound of Interest

Compound Name: 2-Hydroxy-2-phenylacetamide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of **2-Hydroxy-2-phenylacetamide**, commonly known as mandelamide. It is an alpha-hydroxy amide distinguished by a chiral center, making it a valuable building block in asymmetric synthesis and a precursor for various pharmaceuticals.^[1] This document details the compound's core physicochemical properties, outlines a robust synthesis and purification protocol, describes modern analytical techniques for its characterization, and explores its applications in research and drug development. The methodologies presented are designed to be self-validating, incorporating purification and characterization steps to ensure scientific integrity. This guide serves as an essential resource for professionals requiring a deep, practical understanding of this versatile chemical entity.

Core Physicochemical Properties

2-Hydroxy-2-phenylacetamide is a white crystalline solid soluble in water and polar organic solvents.^[2] Its structure features a phenyl group and a hydroxyl group attached to the alpha-carbon adjacent to an amide functional group. This combination of functionalities makes it a significant chiral intermediate.^[1]

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO ₂	[3]
Molecular Weight	151.16 g/mol	[4]
IUPAC Name	2-hydroxy-2-phenylacetamide	[3]
Synonyms	Mandelamide, DL- Mandelamide, α -Hydroxy- benzeneacetamide	[3]
CAS Number	4410-31-5 (for racemic mixture)	[3]
Melting Point	133–135 °C (for racemic mixture)	[1]
Appearance	White crystalline solid	[2][5]

Chemical Structure (Racemic Mixture):

Figure 1: 2D structure of **2-Hydroxy-2-phenylacetamide**.

Synthesis and Purification

The preparation of **2-Hydroxy-2-phenylacetamide** is most effectively achieved through the ammonolysis of a mandelic acid derivative. The following protocol, adapted from established methods for preparing amides of α -hydroxy acids, provides a reliable pathway to synthesize mandelamide.^[5] The strategy involves protecting the hydroxyl and carboxyl groups of mandelic acid before ammonolysis to prevent side reactions.

Synthetic Pathway Overview

The synthesis proceeds in two main stages:

- Protection: Mandelic acid is reacted with acetone in the presence of an acid catalyst (e.g., sulfuric acid) to form a cyclic acetal, known as the mandelic acid-acetone condensation product. This step protects both the α -hydroxyl and carboxylic acid groups, making the carbonyl carbon susceptible to nucleophilic attack in the next step.

- **Ammonolysis:** The protected intermediate is then treated with ammonia. The ammonia attacks the ester-like carbonyl, cleaving the ring and forming the desired amide. This reaction is typically performed in liquid ammonia or a concentrated ethanolic solution of ammonia.[5]

Detailed Experimental Protocol: Synthesis via Ammonolysis

This protocol describes the synthesis starting from mandelic acid.

Step 1: Formation of the Mandelic Acid-Acetone Condensation Product

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve mandelic acid (0.96 mol) in acetone (6.2 mol). Place the flask in an ice-salt bath to cool the solution.
- **Acid Addition:** Slowly add concentrated sulfuric acid through a dropping funnel, ensuring the internal temperature does not rise above -10 °C. The acid catalyzes the condensation reaction.
- **Precipitation:** Pour the reaction mixture into a cold, stirred solution of sodium carbonate in water. The sodium carbonate neutralizes the sulfuric acid, causing the protected intermediate to precipitate.
- **Isolation:** Wash the resulting solid with ice water, filter, and dry under reduced pressure. This crude product can be used directly in the next step as inorganic impurities are insoluble in liquid ammonia.[5]

Step 2: Ammonolysis to Mandelamide

- **Reaction Setup:** In a Dewar flask fitted with a capillary outlet, add the crude mandelic acid-acetone condensation product in small portions to liquid ammonia (approx. 1.8 L).
- **Reaction:** Allow the ammonolysis to proceed overnight. The liquid ammonia serves as both the reagent and the solvent. The low temperature minimizes side reactions.
- **Work-up:** Allow the excess ammonia to evaporate in a well-ventilated fume hood.

- Isolation of Crude Product: Once a solid mass remains, the primary product is crude mandelamide mixed with reaction byproducts.

Purification: Recrystallization

- Dissolution: Add hot absolute ethanol to the crude product to dissolve the mandelamide, leaving behind insoluble impurities.[\[5\]](#)
- Filtration: Filter the hot solution to remove any insoluble materials.
- Crystallization: Cool the filtrate in an ice bath to induce the crystallization of pure mandelamide.
- Final Product: Collect the glistening white crystals by suction filtration. The purity of the final product should be confirmed using the analytical methods described below.

Synthesis Workflow Diagram

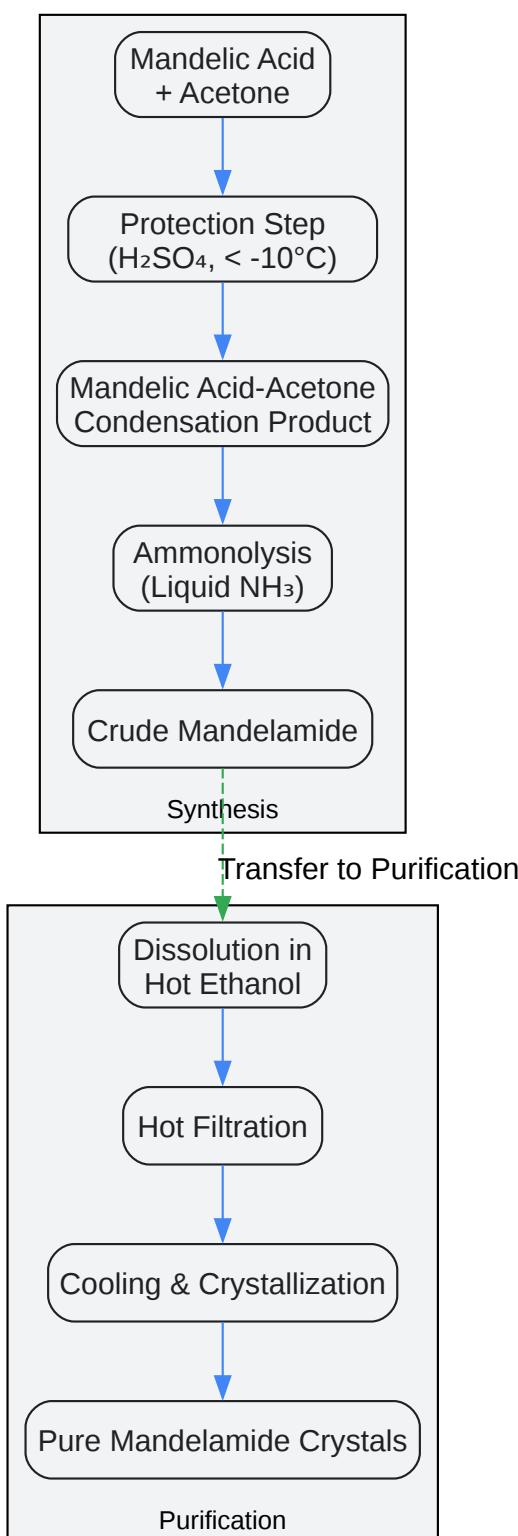


Figure 2: Synthesis and Purification of Mandelamide

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Caption: General workflow for the synthesis and purification of **2-Hydroxy-2-phenylacetamide**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric composition of synthesized **2-Hydroxy-2-phenylacetamide**. A combination of spectroscopic and chromatographic techniques is required for a comprehensive assessment.

Comparison of Analytical Techniques

For quantitative analysis and purity determination, chromatographic methods are indispensable. The choice of technique depends on the specific requirements for sensitivity, selectivity, and sample matrix.

Parameter	HPLC-UV	GC-MS	LC-MS/MS
Primary Use	Purity, Quantification	Impurity ID, Volatiles	Trace Quantification
Selectivity	Moderate to High	High	Very High
Sensitivity (LOD)	~10-50 ng/mL	~1-10 ng/mL	~0.01-1 ng/mL
Sample State	Liquid	Volatile/Derivatized	Liquid
Notes	Robust, widely available	Requires derivatization for non-volatile compounds	Ideal for biological matrices

This table is adapted from performance data for analogous small organic molecules.

Detailed Protocol: Chiral HPLC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of mandelamide.

- Instrumentation & Materials:
 - HPLC system with a UV detector.

- Chiral Column: Lux Amylose-1 or equivalent polysaccharide-based column.[6]
- Mobile Phase: Hexane/Isopropanol (90:10 v/v).[6]
- Sample: Dissolve a small amount of mandelamide in the mobile phase.
- Methodology:
 - System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
 - Injection: Inject a defined volume (e.g., 10 μ L) of the sample solution.
 - Detection: Monitor the elution profile at a wavelength of 210 nm, where the phenyl group exhibits strong absorbance.[6]
 - Analysis: The two enantiomers ((R)- and (S)-mandelamide) will separate and appear as distinct peaks. The ratio of the peak areas corresponds to the enantiomeric excess (e.e.) of the sample.

Spectroscopic Methods

- Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected molecular ion peak $[M]^+$ would be at m/z 151.16.
- Nuclear Magnetic Resonance (NMR): ^1H NMR provides information on the proton environment, confirming the presence of the phenyl, amide (NH_2), hydroxyl (OH), and alpha-methine (CH) protons. ^{13}C NMR confirms the number and type of carbon atoms.
- Infrared (IR) Spectroscopy: Identifies key functional groups. Expected characteristic bands include O-H stretching (hydroxyl), N-H stretching (amide), C=O stretching (amide carbonyl), and C-H stretching/bending for the aromatic ring.[1]

Analytical Workflow Diagram

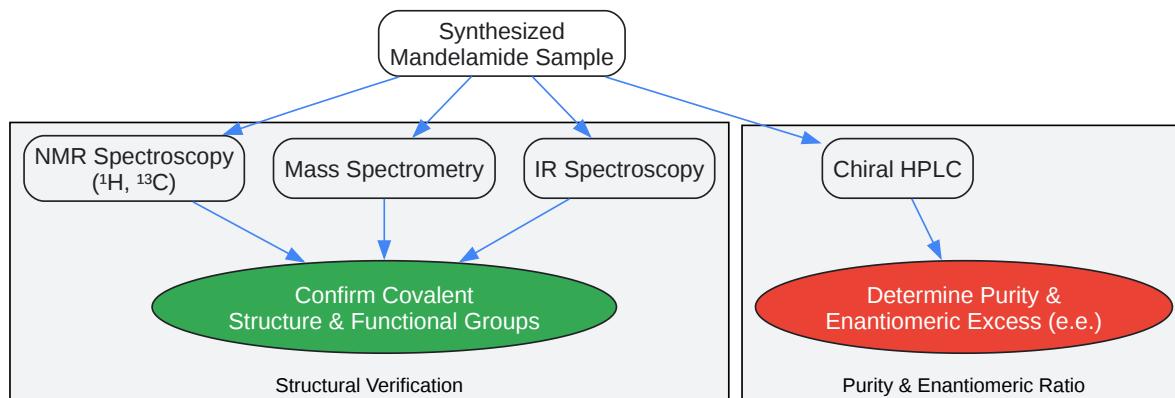


Figure 3: Analytical Characterization Workflow

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Caption: Workflow for the comprehensive analytical characterization of **2-Hydroxy-2-phenylacetamide**.

Applications in Research and Drug Development

The utility of **2-Hydroxy-2-phenylacetamide** stems from its identity as the amide of mandelic acid, a well-known and versatile chiral building block.^[7]

- Chiral Resolution and Asymmetric Synthesis: As a chiral molecule, mandelamide itself can be used as a resolving agent. Enantiopure S-mandelamide has been shown to form diastereomeric cocrystals with racemic mixtures of other chiral compounds, enabling their separation.^{[1][6]} This makes it a valuable tool in the preparation of enantiomerically pure active pharmaceutical ingredients (APIs).
- Precursor to Biologically Active Molecules: Mandelic acid and its derivatives are precursors to a wide range of pharmaceuticals, including antibiotics (cephalosporins, penicillin), anticancer agents, and anti-obesity drugs.^[7] Mandelamide serves as a key intermediate where an amide functionality is required in the final target molecule.

- Enzyme Studies: Mandelamide is the substrate for the enzyme mandelamide hydrolase (MAH), an enzyme related to the therapeutically relevant fatty acid amide hydrolase (FAAH). [4] As such, it is used in biochemical assays to study the specificity and mechanism of this class of enzymes, which can inform the design of novel enzyme inhibitors.
- Medicinal Chemistry Scaffold: The phenylacetamide structure is a common motif in medicinal chemistry. Derivatives have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making mandelamide a valuable starting point for the synthesis of new therapeutic candidates.[7]

Conclusion

2-Hydroxy-2-phenylacetamide is a molecule of significant scientific and commercial interest. Its straightforward synthesis from mandelic acid, combined with its versatile chemical nature and inherent chirality, establishes it as a crucial intermediate for researchers in organic synthesis and drug development. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is fundamental to leveraging its full potential in the creation of complex, high-value molecules and novel therapeutics.

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